molecular formula C24H13ClF3N3O2 B3001089 4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 338410-12-1

4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B3001089
CAS RN: 338410-12-1
M. Wt: 467.83
InChI Key: IEMLXCNCOULQJW-VXLYETTFSA-N
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Description

The compound "4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. The presence of multiple aromatic systems, heteroatoms, and potential for various intermolecular interactions suggests that this compound could be of interest in fields such as medicinal chemistry or materials science.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the compound , they do provide insights into related chemical structures and reactions. For instance, the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent for pyrazolines suggests that similar reagents or conditions might be employed in the synthesis of related heterocyclic compounds. The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the indole and pyridine moieties, followed by the construction of the oxazolone ring.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature several aromatic rings, which could engage in π-π stacking interactions, as well as potential hydrogen bonding due to the presence of nitrogen and oxygen atoms. The analysis of crystal structures of related compounds, such as the derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine , provides insights into how such molecules might crystallize and the types of intermolecular contacts they might form.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The trifluoromethyl group is known to be an electron-withdrawing group, which could affect the reactivity of adjacent aromatic rings. The oxazolone ring is a reactive moiety that could participate in various chemical reactions, potentially including nucleophilic attacks or cycloadditions. The indole moiety is also a versatile component in organic synthesis and could undergo electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical properties of the compound, such as melting point and solubility, would be influenced by its molecular structure. The presence of multiple aromatic rings and electronegative atoms suggests that the compound might have a relatively high melting point and low solubility in water. The chemical properties, such as acidity or basicity, would be determined by the presence of acidic hydrogen atoms or basic nitrogen atoms within the molecule. The compound's stability and reactivity could be assessed by studying its behavior under various conditions, such as exposure to light, heat, or different solvents.

Scientific Research Applications

Antimicrobial Activity

Various studies have investigated the antimicrobial properties of compounds structurally related to 4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one. For instance, research has shown that fluorinated pyrazolone derivatives, including those similar in structure to the compound , exhibit significant antimicrobial activity. These compounds have been synthesized using environmentally benign methods, further highlighting their potential in the field of antimicrobial research (Shelke et al., 2007). Additionally, novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, which bear resemblance to the chemical structure of interest, have been synthesized and found to possess antimicrobial properties (Sreeramulu & Ashokgajapathiraju, 2014).

Antimicrobial and Anti-inflammatory Properties

Further research has explored the antimicrobial and anti-inflammatory potential of related compounds. For example, indolyl azetidinones, which share structural features with the compound of interest, have been synthesized and evaluated for their anti-inflammatory activity. These studies suggest that such compounds could be beneficial in developing new anti-inflammatory drugs (Kalsi et al., 1990).

Synthesis and Characterization

The synthesis and characterization of related compounds also form a crucial part of scientific research in this area. Studies have been conducted on the synthesis of various derivatives, including those structurally related to 4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one, to explore their potential applications (Bhat et al., 2016).

Structural Studies

Structural studies of closely related compounds are also an important aspect of research. For example, crystallographic studies have been conducted on trifluoromethyl-substituted compounds, providing insights into their molecular structure and potential interactions (Li et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling of this compound should be done with appropriate safety precautions .

Future Directions

Trifluoromethylated compounds are of great interest in medicinal chemistry and agrochemical development due to their unique properties . Therefore, compounds like this could be the subject of future research in these areas.

properties

IUPAC Name

(4E)-4-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13ClF3N3O2/c25-18-11-16(24(26,27)28)12-29-21(18)31-13-15(17-8-4-5-9-20(17)31)10-19-23(32)33-22(30-19)14-6-2-1-3-7-14/h1-13H/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMLXCNCOULQJW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CN(C4=CC=CC=C43)C5=C(C=C(C=N5)C(F)(F)F)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CN(C4=CC=CC=C43)C5=C(C=C(C=N5)C(F)(F)F)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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